Pentyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Pentyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound featuring a benzodioxole moiety, a tetrahydropyrimidine ring, and a pentyl ester group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde.
Construction of the Tetrahydropyrimidine Ring: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Esterification: The final step involves the esterification of the carboxylate group with pentanol under acidic conditions to form the pentyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Pentyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to form alcohol derivatives.
Substitution: The ester group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various alkyl or aryl esters.
Scientific Research Applications
Pentyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Pentyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
- Benzodioxole derivatives as COX inhibitors
- Organoselenium compounds incorporating benzo[d][1,3]dioxole
Uniqueness
Pentyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tetrahydropyrimidine ring and pentyl ester group differentiate it from other benzodioxole derivatives, potentially leading to unique interactions and activities.
Biological Activity
Pentyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound notable for its unique structure and potential pharmacological applications. This article delves into its biological activity, synthesis, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound features a tetrahydropyrimidine core with a carboxylate group and a benzodioxole moiety, contributing to its diverse biological activities. Its molecular formula is C18H22N2O5 with a molecular weight of 346.4 g/mol.
Biological Activity
Research indicates that this compound exhibits several significant biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. The structure-activity relationship (SAR) indicates that modifications in the side chains can enhance its efficacy against various cancer cell lines.
- Anticonvulsant Effects : The compound has shown potential in reducing seizure activity in animal models. Similar compounds have demonstrated effectiveness in modulating glutamate receptors, which are crucial in seizure mechanisms .
- Antimicrobial Properties : There is evidence of antimicrobial activity against various pathogens, which could position it as a candidate for developing new antimicrobial agents .
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions. Careful control of reaction conditions is essential to optimize yield and purity. The synthesis pathway often includes:
- Formation of the Tetrahydropyrimidine Core : This step involves cyclization reactions that form the foundational structure.
- Introduction of the Benzodioxole Moiety : This modification is crucial for enhancing the compound's biological activity.
- Carboxylation : The addition of the carboxylate group is performed to finalize the structure.
Antitumor Activity Study
A study evaluating the antitumor effects of similar tetrahydropyrimidine derivatives found that compounds exhibiting structural similarities to Pentyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-tetrahydropyrimidine showed significant cytotoxicity against human cancer cell lines such as Mia PaCa-2 and PANC-1. The findings suggest that structural modifications can lead to enhanced potency against specific tumor types .
Anticonvulsant Activity Evaluation
In a related study involving compounds with similar structures, it was observed that certain derivatives reduced seizure activity significantly in DBA/2 mice models. These results highlight the potential of Pentyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-tetrahydropyrimidine as a candidate for further investigation into anticonvulsant therapies .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-tetrahydropyrimidine | Similar tetrahydropyrimidine core | Contains a chlorophenyl group which may affect potency |
Methyl 4-(3-nitrophenyl)-6-methyl-2-oxo-tetrahydropyrimidine | Nitrophenyl substitution | Potentially different biological activity due to nitro group |
Propyl 6-methyl-4-(naphthalen-1-yl)-2-oxo-tetrahydropyrimidine | Naphthalene moiety | Enhanced lipophilicity may influence bioavailability |
The unique combination of the benzodioxole moiety with the tetrahydropyrimidine core distinguishes Pentyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-tetrahydropyrimidine from these similar compounds. This structural uniqueness may contribute to its distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C18H22N2O5 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
pentyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H22N2O5/c1-3-4-5-8-23-17(21)15-11(2)19-18(22)20-16(15)12-6-7-13-14(9-12)25-10-24-13/h6-7,9,16H,3-5,8,10H2,1-2H3,(H2,19,20,22) |
InChI Key |
JIVAERJCLFTJMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C1=C(NC(=O)NC1C2=CC3=C(C=C2)OCO3)C |
Origin of Product |
United States |
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